molecular formula C5H7ClO2 B8702614 1-Methoxycyclopropane-1-carbonyl chloride

1-Methoxycyclopropane-1-carbonyl chloride

Cat. No.: B8702614
M. Wt: 134.56 g/mol
InChI Key: LECRPMZWIIVCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxycyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . It is a derivative of cyclopropane, featuring a cyclopropane ring bonded to a carbonyl chloride group and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxycyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, resulting in the formation of cyclopropanecarbonyl chloride. The methoxy group can be introduced through subsequent reactions involving methanol and appropriate reagents.

Industrial Production Methods

Industrial production of cyclopropanecarbonyl chloride, 1-methoxy- often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Safety measures are crucial due to the compound’s reactivity and potential hazards associated with its production .

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl chloride, 1-methoxy- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds and generating diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the cyclopropane ring and the methoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

1-methoxycyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H7ClO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3

InChI Key

LECRPMZWIIVCRP-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C(=O)Cl

Origin of Product

United States

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